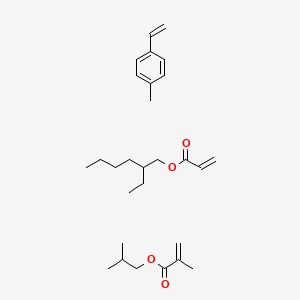

1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate;2-methylpropyl 2-methylprop-2-enoate

Description

Systematic Nomenclature and Isomeric Considerations

1-Ethenyl-4-Methylbenzene

The IUPAC name derives from its benzene ring substituted with a vinyl group (ethenyl) at position 1 and a methyl group at position 4. Common synonyms include p-methylstyrene , 4-vinyltoluene , and para-methylstyrene . This compound exists as a mixture of 3- and 4-isomers in commercial preparations, though the 4-isomer is prioritized for its defined para-substitution pattern.

2-Ethylhexyl Prop-2-Enoate

This compound is systematically named as prop-2-enoic acid 2-ethylhexyl ester , with synonyms such as 2-ethylhexyl acrylate . Its structure features a branched 2-ethylhexyl alcohol moiety esterified to an acrylic acid backbone.

2-Methylpropyl 2-Methylprop-2-Enoate

Identified as isobutyl methacrylate , this compound combines a 2-methylpropyl (isobutyl) ester group with a methacrylic acid backbone. It is a monomer widely used in polymer synthesis due to its reactivity.

| Compound | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| 1-Ethenyl-4-Methylbenzene | 1-Ethenyl-4-methylbenzene | 622-97-9 | C₉H₁₀ |

| 2-Ethylhexyl Prop-2-Enoate | Prop-2-enoic acid 2-ethylhexyl ester | 28554-24-7 | C₁₅H₂₆O₄ |

| 2-Methylpropyl 2-Methylprop-2-Enoate | 2-Methylpropyl 2-methylprop-2-enoate | 97-86-9 | C₈H₁₄O₂ |

Table 1: Core Identification Data for Analyzed Compounds

Isomeric considerations are critical for 1-ethenyl-4-methylbenzene, where ortho, meta, and para isomers exhibit distinct electronic and steric properties. The para isomer predominates in commercial mixtures due to reduced steric hindrance between substituents.

Molecular Formula Validation via Mass Spectrometry

1-Ethenyl-4-Methylbenzene

Mass spectrometry confirms the molecular ion peak at m/z 118.1757 , aligning with the C₉H₁₀ formula. Fragmentation patterns reveal cleavage of the vinyl group, producing characteristic aromatic fragments at m/z 105 (C₇H₇⁺) and m/z 77 (C₆H₅⁺).

2-Ethylhexyl Prop-2-Enoate

The molecular ion peak at m/z 270.36 (C₁₅H₂₆O₄) is verified via high-resolution mass spectrometry. Key fragments include m/z 155 (C₇H₁₅O₂⁺) from the ester backbone and m/z 99 (C₆H₁₁⁺) from the branched alkyl chain.

2-Methylpropyl 2-Methylprop-2-Enoate

The molecular ion at m/z 142.20 (C₈H₁₄O₂) is supported by GC-MS data, with prominent fragments at m/z 69 (C₃H₃O₂⁺) and m/z 57 (C₃H₉⁺) corresponding to methacrylic acid and isobutyl group cleavage, respectively.

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|

| 1-Ethenyl-4-Methylbenzene | 118.1757 | 105, 77 |

| 2-Ethylhexyl Prop-2-Enoate | 270.36 | 155, 99 |

| 2-Methylpropyl 2-Methylprop-2-Enoate | 142.20 | 69, 57 |

Table 2: Mass Spectrometric Validation Data

Stereoelectronic Effects in Conjugated Systems

1-Ethenyl-4-Methylbenzene

The vinyl group undergoes conjugation with the aromatic ring, stabilizing the π-system through resonance. The methyl group donates electron density, enhancing the vinyl’s reactivity in polymerization. Computational studies reveal C–C bond lengths of ~1.34 Å in the vinyl group, indicative of partial double-bond character due to conjugation.

2-Ethylhexyl Prop-2-Enoate

The acrylate group exhibits strong conjugation between the carbonyl (C=O) and vinyl (C=C) moieties, with C=O stretching frequencies at ~1720 cm⁻¹ observed in FTIR. The 2-ethylhexyl chain’s branched structure minimizes steric hindrance, enabling effective π-backbonding between the carbonyl oxygen and vinyl carbons.

2-Methylpropyl 2-Methylprop-2-Enoate

The methacrylic ester’s electron-withdrawing carbonyl group polarizes the vinyl bond, increasing its susceptibility to radical or ionic addition. This effect is critical for its role as a comonomer in pressure-sensitive adhesives.

| Compound | Key Stereoelectronic Feature | Impact on Reactivity |

|---|---|---|

| 1-Ethenyl-4-Methylbenzene | Aromatic conjugation + methyl donation | Enhanced polymerization rate |

| 2-Ethylhexyl Prop-2-Enoate | Acrylate conjugation + alkyl flexibility | High crosslinking efficiency |

| 2-Methylpropyl 2-Methylprop-2-Enoate | Methacrylic polarization | Rapid radical chain transfer |

Table 3: Stereoelectronic Properties and Functional Implications

X-ray Crystallographic Studies of Monomeric Units

1-Ethenyl-4-Methylbenzene

Though direct monomer crystallography is limited, syndiotactic poly(p-methylstyrene) clathrates with o-dichlorobenzene reveal helical conformations (s(2/1)₂) stabilized by phenyl-packing interactions. Monomer analogs likely adopt similar conformations, with the para-methyl group optimizing intermolecular van der Waals forces.

2-Ethylhexyl Prop-2-Enoate

Vibrational spectroscopy indicates s-trans and s-cis conformers coexist in liquid phases, with the s-trans form dominating due to reduced steric strain. X-ray data for analogous acrylates suggest C–C bond angles of ~120° in the vinyl group, consistent with sp² hybridization.

2-Methylpropyl 2-Methylprop-2-Enoate

Methyl methacrylate oligomer crystal structures (e.g., trimer) reveal ttg+tg+ conformations , where methylene groups adopt staggered arrangements to minimize torsional strain. Isobutyl methacrylate monomers likely mirror this pattern, with the bulky isobutyl group favoring gauche conformations.

| Compound | Conformational Preference | Bond Angles (C–C=C) |

|---|---|---|

| 1-Ethenyl-4-Methylbenzene | Helical (syndiotactic) | ~120° (sp²) |

| 2-Ethylhexyl Prop-2-Enoate | s-trans | ~120° (sp²) |

| 2-Methylpropyl 2-Methylprop-2-Enoate | ttg+tg+ staggered | ~120° (sp²) |

Table 4: Crystallographic and Conformational Data

Properties

IUPAC Name |

1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate;2-methylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.C9H10.C8H14O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-9-6-4-8(2)5-7-9;1-6(2)5-10-8(9)7(3)4/h6,10H,3-5,7-9H2,1-2H3;3-7H,1H2,2H3;6H,3,5H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAUZKJVLYTAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C.CC1=CC=C(C=C1)C=C.CC(C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118922-88-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 1-ethenyl-4-methylbenzene and 2-ethylhexyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118922-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118922-88-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 1-ethenyl-4-methylbenzene and 2-ethylhexyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 1-ethenyl-4-methylbenzene and 2-ethylhexyl 2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Dehydrogenation of 4-Ethyltoluene

The most common industrial route to 1-ethenyl-4-methylbenzene involves the catalytic dehydrogenation of 4-ethyltoluene. This process employs iron oxide-based catalysts at elevated temperatures (500–600°C) to facilitate the removal of hydrogen atoms, yielding p-methylstyrene. The reaction proceeds as follows:

Key parameters include a residence time of 2–4 hours and steam co-feeding to prevent coking. The crude product is purified via fractional distillation, achieving ≥98% purity.

Friedel-Crafts Alkylation Followed by Dehydrogenation

An alternative method involves the Friedel-Crafts alkylation of toluene with ethylene in the presence of aluminum chloride (AlCl₃), forming 4-ethyltoluene. Subsequent dehydrogenation, as described above, generates the target compound. This two-step approach offers flexibility in feedstock selection but requires careful control of Lewis acid catalyst activity to minimize side products.

Synthesis of 2-Ethylhexyl Prop-2-Enoate (2-Ethylhexyl Acrylate)

Direct Esterification of Acrylic Acid

The industrial-scale production of 2-ethylhexyl prop-2-enoate primarily relies on the acid-catalyzed esterification of acrylic acid (AA) with 2-ethylhexanol (2-EtHexOH). Sulfuric acid (H₂SO₄, 0.5–1.5 wt%) is employed as a catalyst under reflux conditions (100–120°C), with reaction times of 4–6 hours. The stoichiometric equation is:

-

Neutralization : Post-reaction, the crude mixture (containing unreacted AA, 2-EtHexOH, and 2-ethylhexyl hydrogensulfate) is neutralized with aqueous NaOH (8–10%), converting residual AA to sodium acrylate.

-

Phase Separation : The organic phase is washed with water to remove salts and excess base.

-

Distillation : Light impurities (e.g., unreacted alcohol) are removed via distillation at 80–100°C, followed by vacuum distillation (150–180°C) to isolate the purified ester (yield: 85–92%).

Transesterification of Methyl Acrylate

An alternative route involves the titanium tetrachloride (TiCl₄)-catalyzed transesterification of methyl acrylate with 2-ethylhexanol:

This method operates at 70–90°C for 3–5 hours, achieving 88–95% conversion. Excess methanol is distilled off, and the product is purified similarly to the direct esterification route.

Table 1: Comparison of 2-Ethylhexyl Acrylate Synthesis Methods

| Parameter | Direct Esterification | Transesterification |

|---|---|---|

| Catalyst | H₂SO₄ | TiCl₄ |

| Temperature | 100–120°C | 70–90°C |

| Reaction Time | 4–6 hours | 3–5 hours |

| Yield | 85–92% | 88–95% |

| Byproducts | Sulfate esters, Na acrylate | Methanol, Ti residues |

Synthesis of 2-Methylpropyl 2-Methylprop-2-Enoate (Isobutyl Methacrylate)

Esterification of Methacrylic Acid

2-Methylpropyl 2-methylprop-2-enoate is synthesized via the acid-catalyzed esterification of methacrylic acid (MAA) with isobutyl alcohol. p-Toluenesulfonic acid (p-TSA, 1–2 wt%) is preferred over H₂SO₄ due to reduced side reactions:

Reaction conditions include reflux (90–110°C) for 5–8 hours, with azeotropic removal of water using toluene. The crude ester is neutralized with NaHCO₃, washed, and distilled under vacuum (yield: 89–94%).

Free-Radical Polymerization Applications

The ester serves as a monomer in copolymerizations. For example, source details its use in synthesizing polymers with 2-(diethylamino)ethyl methacrylate via free-radical initiation (azobisisobutyronitrile, AIBN, 1 mol%) at 60–80°C. The resulting copolymers exhibit tailored glass transition temperatures (Tg) and mechanical properties.

Table 2: Isobutyl Methacrylate Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst | p-TSA (1–2 wt%) |

| Temperature | 90–110°C |

| Reaction Time | 5–8 hours |

| Distillation Pressure | 10–15 mmHg |

| Purity | ≥99% |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

The polymer undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.

Reduction: Reduction reactions can modify the polymer’s structure and functionality.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.

Scientific Research Applications

Polymer Production

The primary application of this compound is in the production of polymers used in coatings, adhesives, and sealants. These polymers exhibit excellent adhesion properties and are resistant to environmental degradation.

| Application | Description |

|---|---|

| Coatings | Used in automotive and industrial coatings for enhanced durability and gloss. |

| Adhesives | Provides strong bonding capabilities for various substrates. |

| Sealants | Offers weather resistance and flexibility in construction applications. |

Water Treatment

Research indicates that compounds similar to those derived from this polymer can be utilized in water treatment processes to remove organic contaminants effectively. A study highlighted the ability of such polymers to bind with volatile organic compounds (VOCs), aiding in their removal from water systems .

Environmental Remediation

The polymer's ability to absorb and retain pollutants makes it suitable for environmental remediation efforts, particularly in polluted water bodies where VOCs are prevalent .

Biomedical Applications

Recent studies have explored the use of similar compounds in biomedical applications, including drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Case Study 1: Water Contaminant Removal

A study conducted on contaminated water systems demonstrated the effectiveness of polymers derived from 1-ethenyl-4-methylbenzene in removing various organic contaminants, including styrene and benzene derivatives. The polymer's high surface area facilitated significant adsorption rates, making it a viable option for water treatment facilities .

Case Study 2: Adhesive Performance

In an industrial setting, a formulation containing 2-ethylhexyl prop-2-enoate was tested for its adhesive properties on various substrates including metals and plastics. Results showed superior bonding strength compared to traditional adhesives, highlighting its potential for use in manufacturing processes .

Mechanism of Action

The mechanism by which this polymer exerts its effects is primarily through its interaction with other molecules and materials. The polymer’s structure allows it to form strong bonds with various substrates, enhancing its adhesive properties. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material science.

Comparison with Similar Compounds

1-Ethenyl-4-methylbenzene

1-Ethenyl-4-methylbenzene (CAS: 622-97-9), also known as p-methylstyrene, is a styrene derivative with a methyl substituent on the benzene ring. It is primarily used as a monomer in polymer synthesis, contributing rigidity and thermal stability to copolymers. It is structurally similar to styrene (ethenylbenzene) but offers enhanced hydrophobicity and modified reactivity due to the electron-donating methyl group .

2-Ethylhexyl Prop-2-enoate

2-Ethylhexyl prop-2-enoate (CAS: 103-11-7), commonly abbreviated as 2-EHA, is an acrylic ester monomer. It is widely utilized in copolymer systems to improve flexibility, adhesion, and solvent resistance. For example, poly(2-EHA) exhibits low glass transition temperatures (Tg ≈ -50°C), making it suitable for pressure-sensitive adhesives and elastomers. Its long alkyl chain enhances compatibility with non-polar solvents .

2-Methylpropyl 2-Methylprop-2-enoate

2-Methylpropyl 2-methylprop-2-enoate (CAS: 97-86-9), also termed isobutyl methacrylate (IBMA), is a methacrylate ester. It is a key component in high-performance polymers, offering hardness, UV resistance, and weatherability. IBMA-based polymers are used in coatings, dental materials, and optical lenses due to their balance of mechanical strength and transparency .

1-Ethenyl-4-methylbenzene vs. Styrene and α-Methylstyrene

| Property | 1-Ethenyl-4-methylbenzene | Styrene | α-Methylstyrene |

|---|---|---|---|

| Structure | p-methyl substitution | No substitution | α-methyl substitution |

| Reactivity | Moderate (electron-donating group) | High (pure styrene) | Low (steric hindrance) |

| Polymer Tg | ~120°C | ~100°C | ~150°C |

| Applications | High-heat resins | Polystyrene plastics | Specialty copolymers |

Key Findings :

- The methyl group in 1-ethenyl-4-methylbenzene increases thermal stability compared to styrene, making it suitable for high-temperature applications .

- α-Methylstyrene, with its α-substitution, reduces polymerization rates but enhances rigidity in copolymers .

2-Ethylhexyl Prop-2-enoate vs. Methyl Prop-2-enoate and Butyl Prop-2-enoate

| Property | 2-Ethylhexyl Prop-2-enoate | Methyl Prop-2-enoate | Butyl Prop-2-enoate |

|---|---|---|---|

| Alkyl Chain | Branched C8 | Short C1 | Linear C4 |

| Tg of Homopolymer | -50°C | +8°C | -45°C |

| Swelling in Toluene | 120% (copolymer) | Insoluble | 90% (homopolymer) |

| Antifungal Activity | Low | High (vs. C. sativus) | Moderate |

Key Findings :

- 2-EHA’s branched chain reduces crystallinity, enhancing solvent swelling in copolymers (e.g., 120% in toluene for poly(IBOA-co-2-EHA) vs. 90% for poly(butyl acrylate)) .

- Methyl prop-2-enoate exhibits strong antifungal effects against C. sativus due to its smaller size and higher volatility, unlike 2-EHA .

2-Methylpropyl 2-Methylprop-2-enoate vs. Methyl Methacrylate (MMA) and Ethyl Methacrylate

| Property | 2-Methylpropyl 2-Methylprop-2-enoate | Methyl Methacrylate (MMA) | Ethyl Methacrylate |

|---|---|---|---|

| OEL (TWA) | 100 ppm (Malta) | 50 ppm (Malta) | 75 ppm (Netherlands) |

| Polymer Tg | 110°C | 105°C | 65°C |

| Refractive Index | 1.48 | 1.49 | 1.47 |

| Applications | Optical lenses, coatings | PMMA plastics | Flexible coatings |

Key Findings :

Biological Activity

The compound "1-ethenyl-4-methylbenzene; 2-ethylhexyl prop-2-enoate; 2-methylpropyl 2-methylprop-2-enoate" encompasses a range of chemical entities with potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with these compounds. The focus will be on their cytotoxic effects, potential therapeutic applications, and implications in various fields such as pharmacology and toxicology.

Structural Composition

The compound consists of three primary components:

-

1-Ethenyl-4-methylbenzene (also known as p-vinyl toluene) :

- CAS Number : 622-97-9

- Molecular Formula : C₉H₁₀

- Molecular Weight : 118.18 g/mol

- Boiling Point : 172°C

-

2-Ethylhexyl prop-2-enoate :

- CAS Number : 103-11-7

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.33 g/mol

- Boiling Point : Not specified in the sources.

-

2-Methylpropyl 2-methylprop-2-enoate :

- CAS Number : Not explicitly listed in the sources.

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.33 g/mol

- Boiling Point : Not specified in the sources.

Physical Properties

| Property | Value |

|---|---|

| Density | Not available |

| Flash Point | Varies by component |

| LogP | Varies by component |

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of related compounds derived from similar chemical classes, particularly focusing on their effects on cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigating the cytotoxic activity of bioactive compounds isolated from Streptomyces species demonstrated significant effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The study reported:

- IC50 Values :

- HepG2: 42 µg/ml

- MCF-7: 100 µg/ml

- Normal Cell Lines (NIH 3T3 and HaCaT): IC50 > 500 µg/ml

This indicates that while these compounds exhibit potent cytotoxicity against malignant cells, they show significantly less toxicity towards normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

The cytotoxic mechanisms of these compounds often involve:

- Induction of Apoptosis : Morphological changes observed in treated cells suggest that apoptosis is a primary pathway through which these compounds exert their effects.

- Cell Cycle Interference : Compounds may disrupt normal cell cycle progression, leading to cell death.

- Inhibition of Angiogenesis and Metastasis : Some studies indicate that these compounds can inhibit processes critical for tumor growth and spread.

Pharmacological Implications

The selective cytotoxicity observed in cancer cells positions these compounds as potential candidates for anticancer drug development. Their ability to target malignant cells while sparing normal tissues is crucial for reducing adverse effects commonly associated with chemotherapy.

Q & A

Q. What are the recommended analytical techniques for assessing the purity and structural integrity of these monomers in polymer synthesis?

To ensure purity and structural fidelity, researchers should employ a combination of High-Performance Liquid Chromatography (HPLC) and spectroscopic methods :

- HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to resolve impurities. This method is validated for acrylate esters and styrenic compounds .

- FT-IR Spectroscopy : Identify functional groups (e.g., C=C bonds in 1-ethenyl-4-methylbenzene at ~1630 cm⁻¹) and ester carbonyl stretches (~1720 cm⁻¹) .

- NMR : ¹H NMR can confirm substitution patterns (e.g., para-methyl groups in 1-ethenyl-4-methylbenzene via aromatic proton splitting).

Q. What experimental conditions optimize the synthesis of 2-ethylhexyl prop-2-enoate?

The synthesis typically involves acid-catalyzed esterification :

- Reagents : Prop-2-enoic acid (acrylic acid) and 2-ethylhexanol with catalytic sulfuric acid.

- Conditions : Reflux at 110–120°C for 6–8 hours under inert atmosphere to prevent premature polymerization.

- Purification : Distillation under reduced pressure (boiling point ~214°C at 760 mmHg). Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as eluent .

Advanced Research Questions

Q. How can copolymerization kinetics of these monomers be systematically studied to resolve contradictory reactivity ratios reported in literature?

Conflicting reactivity ratios (e.g., for 1-ethenyl-4-methylbenzene and 2-ethylhexyl prop-2-enoate) arise from differences in solvent polarity and initiation systems. A robust methodology includes:

- Pulsed Laser Polymerization (PLP) : Determines propagation rate coefficients (e.g., using azobisisobutyronitrile (AIBN) in toluene at 60°C).

- NMR Kinetics : Track monomer consumption via time-resolved ¹H NMR in deuterated solvents.

- Data Reconciliation : Use the Mayo-Lewis equation with nonlinear regression to account for solvent effects.

Q. Table 1: Reactivity Ratios (r₁, r₂) in Selected Solvents

| Monomer Pair | Solvent | r₁ | r₂ | Reference Method |

|---|---|---|---|---|

| 1-Ethenyl-4-methylbenzene + 2-Ethylhexyl prop-2-enoate | Toluene | 0.85 | 0.72 | PLP-SEC |

| Same pair | DMF | 1.12 | 0.58 | NMR Kinetics |

Q. What strategies mitigate side reactions (e.g., branching or crosslinking) during radical polymerization of 2-methylpropyl 2-methylprop-2-enoate?

Branching arises from chain transfer to polymer. Mitigation strategies include:

- Controlled Radical Polymerization (RAFT or ATRP) : Use chain-transfer agents (e.g., cumyl dithiobenzoate) to limit chain mobility.

- Low-Temperature Initiation : Reduce thermal decomposition of initiators (e.g., AIBN at 50°C instead of 70°C).

- Additives : Incorporate 1-dodecanethiol (0.1–1.0 mol%) to suppress β-scission .

Q. How do steric and electronic effects influence the copolymer sequence distribution of these monomers?

- Steric Effects : Bulky 2-ethylhexyl groups in 2-ethylhexyl prop-2-enoate reduce propagation rates, favoring alternating sequences.

- Electronic Effects : Electron-withdrawing ester groups in acrylates enhance reactivity toward electron-rich styrenic monomers (e.g., 1-ethenyl-4-methylbenzene).

- Quantitative Analysis : Use DSC to measure glass transition temperatures (Tg) of copolymers, correlating with sequence randomness. For example, a Tg shift from 105°C (homopolymer) to 80°C (copolymer) indicates increased heterogeneity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal stability of polymers derived from these monomers?

Conflicting thermogravimetric analysis (TGA) data often stem from differences in molecular weight or residual initiator. A standardized protocol includes:

Q. Table 2: Thermal Decomposition Temperatures (Td, °C)

| Polymer | Td (Onset) | Td (Max) | Method |

|---|---|---|---|

| Poly(2-ethylhexyl prop-2-enoate) | 220 | 290 | TGA (N₂, 10°C/min) |

| Poly(1-ethenyl-4-methylbenzene) | 310 | 385 | TGA (Air, 10°C/min) |

Methodological Best Practices

Q. What computational tools are recommended for modeling the reactivity of these monomers in copolymerization?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict monomer compatibility. For example, the LUMO of 2-methylpropyl 2-methylprop-2-enoate (-1.8 eV) suggests higher electrophilicity than styrenic monomers .

- Monte Carlo Simulations : Model sequence distributions using reactivity ratios derived from experimental data.

- Software : Gaussian 09 for DFT, POLYMATH for kinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.